molecular formula C23H23N3O3S2 B2516832 N-benzyl-2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 866014-28-0

N-benzyl-2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Cat. No. B2516832
M. Wt: 453.58
InChI Key: GTIMFOOPEYPNNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be a complex molecule with potential pharmacological properties. It is not directly described in the provided papers, but its structure suggests it is a derivative of benzothiolo[3,2-d]pyrimidin-2-yl and contains a sulfanyl acetamide moiety. The presence of a methoxypropyl group and a benzyl group indicates potential modifications that could affect its biological activity.

Synthesis Analysis

The synthesis of related compounds has been described in the provided papers. For instance, the synthesis of N1-(2-Methoxy-4-pyrimidyl)sulfanilamide involves condensation reactions with 4-amino-2-methoxy-pyrimidine, which could be a key step in the synthesis of the target compound as well . The methods described could potentially be adapted to synthesize the compound by introducing the appropriate functional groups at the relevant positions on the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed in the provided papers. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide shows a linearly extended conformation and specific interplanar angles between amide groups . This information is valuable as it provides insight into the conformational preferences of similar acetamide compounds, which could be extrapolated to the compound .

Chemical Reactions Analysis

The chemical reactions involving the related compounds have not been explicitly detailed in the provided papers. However, the synthesis routes suggest that the target compound could undergo similar reactions, such as condensation with various sulfonyl chlorides or direct condensation with sulfanilamide . These reactions are crucial for introducing the sulfanyl group, which is a key feature of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from the related compounds. The presence of hydrogen bonds and packing interactions in the crystal structures of similar compounds indicates that the target compound may also exhibit these features, which could influence its solubility, melting point, and other physical properties . The anticonvulsant activities of related compounds also suggest potential biological activities for the target compound .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, I couldn’t find specific information on the safety and hazards of this compound21.


Future Directions

The future directions for research on this compound could include investigating its potential uses in various fields, such as medicine or materials science. Unfortunately, I couldn’t find specific information on the future directions for this compound21.


Please note that this analysis is based on the information available from the web search results. For more detailed and accurate information, you may need to refer to specialized chemistry literature or databases. Also, please remember that this compound is not intended for human or veterinary use1.


properties

IUPAC Name

N-benzyl-2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S2/c1-29-13-7-12-26-22(28)21-20(17-10-5-6-11-18(17)31-21)25-23(26)30-15-19(27)24-14-16-8-3-2-4-9-16/h2-6,8-11H,7,12-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIMFOOPEYPNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=C(C3=CC=CC=C3S2)N=C1SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.